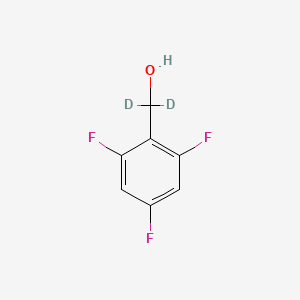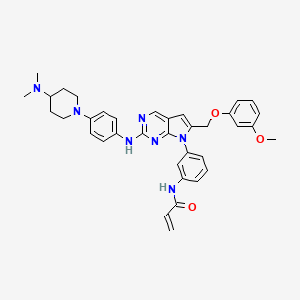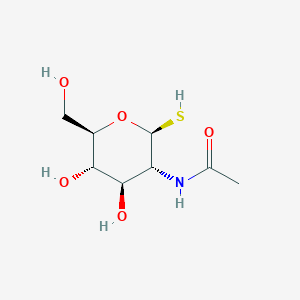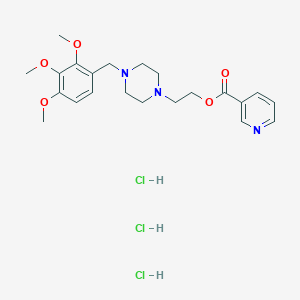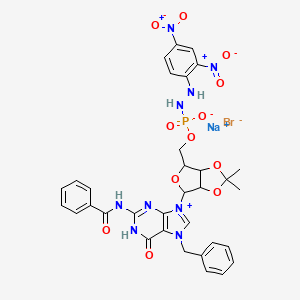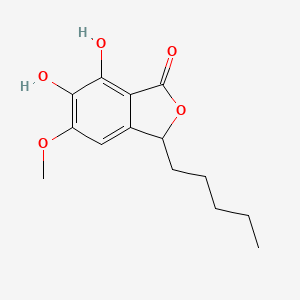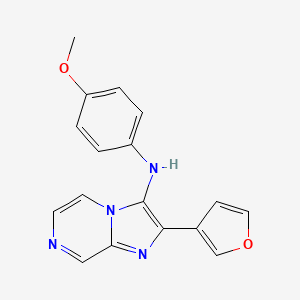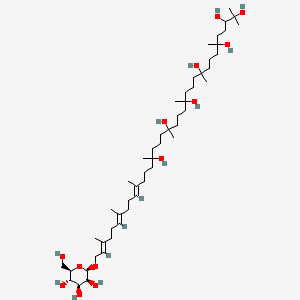![molecular formula C28H27F2N7O3 B12382435 5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core, a triazolopyridine moiety, and a difluoromethylpiperidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
One common synthetic route involves the use of enaminonitriles and benzohydrazides under microwave irradiation to form the triazolopyridine ring . The quinazoline core can be synthesized through a series of condensation reactions, and the final compound is obtained by coupling the intermediate products under specific reaction conditions.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The halogen atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to act as an inhibitor of certain kinases, while the quinazoline core can modulate receptor activity. The difluoromethylpiperidine group enhances the compound’s binding affinity and selectivity for its targets. The overall effect is the inhibition of specific signaling pathways, leading to the desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar compounds include other quinazoline derivatives and triazolopyridine-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Another quinazoline-based EGFR inhibitor with a different substitution pattern.
Triazolopyridine derivatives: Various compounds with different substituents on the triazolopyridine ring, leading to diverse biological activities.
The uniqueness of 5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine lies in its specific combination of functional groups, which confer distinct biological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H27F2N7O3 |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C28H27F2N7O3/c1-17-10-18(4-5-22(17)39-19-6-9-37-25(13-19)32-16-34-37)35-27-26-21(31-15-33-27)11-20(38-3)12-23(26)40-24-7-8-36(2)14-28(24,29)30/h4-6,9-13,15-16,24H,7-8,14H2,1-3H3,(H,31,33,35)/t24-/m0/s1 |
Clé InChI |
IDQNCHCNBVCUHC-DEOSSOPVSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)O[C@H]4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5 |
SMILES canonique |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



